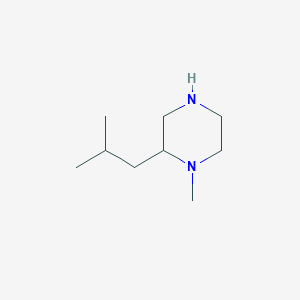

1-Methyl-2-(2-methylpropyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H20N2 |

|---|---|

Molecular Weight |

156.27 g/mol |

IUPAC Name |

1-methyl-2-(2-methylpropyl)piperazine |

InChI |

InChI=1S/C9H20N2/c1-8(2)6-9-7-10-4-5-11(9)3/h8-10H,4-7H2,1-3H3 |

InChI Key |

UZTPIFHFVKDYCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1CNCCN1C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 2 2 Methylpropyl Piperazine and Analogues

Established Synthetic Routes for Piperazine (B1678402) Core Formation

The construction of the piperazine ring is a fundamental step in the synthesis of its derivatives. Several classical and modern methods have been established for this purpose. A common approach involves the cyclization of 1,2-diamines with 1,2-dielectrophiles. For instance, the reaction of ethylenediamine (B42938) with 1,2-dichloroethane (B1671644) or 1,2-dibromoethane (B42909) under basic conditions provides the parent piperazine ring. However, this method is often associated with low yields and the formation of polymeric byproducts.

More controlled and higher-yielding syntheses often employ protected diamine precursors. For example, N,N'-ditosylethylenediamine can be cyclized with a suitable dielectrophile, followed by deprotection to yield the piperazine core. Another widely used method is the reductive amination of dicarbonyl compounds with amines. researchgate.net

A versatile approach involves the [3+3] cycloaddition of two imine molecules, which can be catalyzed by iridium complexes under mild conditions, offering a highly atom-economical route to C-substituted piperazines. researchgate.net Additionally, palladium-catalyzed cyclization reactions have been developed for the modular synthesis of highly substituted piperazines from propargyl carbonates and diamines, providing excellent regio- and stereochemical control. organic-chemistry.org

Strategies for Regioselective Alkylation and Functionalization of the Piperazine Ring

Once the piperazine core is formed, the regioselective introduction of substituents is a key challenge. For a compound like 1-Methyl-2-(2-methylpropyl)piperazine, functionalization is required at both a nitrogen (N-1) and a carbon (C-2) atom.

N-Alkylation Approaches to Introduce Methyl and 2-Methylpropyl Substituents

N-alkylation of the piperazine ring is a well-established transformation. mdpi.com To achieve mono-N-methylation, one of the nitrogen atoms is typically protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. The unprotected nitrogen can then be methylated using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. Subsequent deprotection of the Boc group yields N-methylpiperazine. Alternatively, reductive amination using formaldehyde (B43269) and a reducing agent can be employed. google.comwikipedia.org

Introducing the 2-methylpropyl (isobutyl) group at the C-2 position is more challenging and requires methods for C-H functionalization or the use of pre-functionalized starting materials. Direct C-H alkylation of piperazines can be achieved through photoredox catalysis, which allows for the site-selective introduction of alkyl groups. mdpi.comnih.gov This method often relies on the electronic properties of the piperazine nitrogen atoms to direct the alkylation to the desired carbon position.

Another strategy involves the direct lithiation of N-Boc protected piperazines at the C-2 position, followed by quenching with an appropriate electrophile, such as isobutyl bromide. This approach can be performed with high stereoselectivity when a chiral directing group is employed. nih.gov

Stereoselective Methods for Chiral Piperazine Derivatives

Many bioactive piperazine derivatives are chiral, and their biological activity is often dependent on their stereochemistry. Therefore, stereoselective synthetic methods are of paramount importance. One approach is to start from a chiral pool, such as an amino acid, to construct the piperazine ring with a predefined stereocenter. For instance, a chiral 1,2-diamine derived from an amino acid can be used as a precursor to form a 2-substituted piperazine. nih.gov

Asymmetric lithiation-trapping of N-Boc piperazines using a chiral ligand like (-)-sparteine (B7772259) can provide enantiopure α-substituted piperazines. nih.gov The enantioselectivity of this method can be influenced by the nature of the electrophile and the substituent on the distal nitrogen atom.

Multi-Step Synthesis of Complex Derivatives Incorporating the 2-Methylpropyl Moiety

The synthesis of complex piperazine derivatives often involves a multi-step sequence. For a target like 1-Methyl-2-(2-methylpropyl)piperazine, a plausible multi-step synthesis could commence with the construction of a 2-isobutylpiperazine precursor. This could be achieved by starting from an amino acid such as leucine (B10760876), which already contains the isobutyl moiety and a chiral center. Conversion of leucine to a chiral 1,2-diamine followed by cyclization would yield enantiopure 2-isobutylpiperazine.

Alternatively, a photoredox-catalyzed C-H alkylation of a suitably protected piperazine with an isobutyl radical precursor could be employed. mdpi.com Once the 2-isobutylpiperazine is obtained, the final step would be the N-methylation of the remaining secondary amine, which can be accomplished through reductive amination with formaldehyde or reaction with a methylating agent. google.comwikipedia.org The choice of the specific route would depend on the desired stereochemistry and the availability of starting materials.

Comparative Analysis of Synthetic Efficiency, Selectivity, and Reaction Conditions

Different synthetic strategies for accessing substituted piperazines offer various advantages and disadvantages in terms of efficiency, selectivity, and reaction conditions.

| Synthetic Strategy | Efficiency | Selectivity | Reaction Conditions |

| Classical Cyclization | Often low to moderate yields due to side reactions. | Poor regioselectivity without protecting groups. | Can require harsh conditions (high temperature and pressure). |

| Protected Precursor Cyclization | Generally high yields. | Excellent regioselectivity. | Milder conditions, but involves extra protection/deprotection steps. |

| Direct C-H Functionalization | Moderate to good yields. | Regioselectivity can be controlled by directing groups or electronic effects. | Often requires photoredox catalysts or strong bases at low temperatures. mdpi.comnih.gov |

| Asymmetric Synthesis from Chiral Pool | Good overall yields. | Excellent stereoselectivity. | Multi-step process, but conditions are generally mild. nih.gov |

Principles of Sustainable Chemistry in Piperazine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including piperazines, to minimize environmental impact. numberanalytics.comijarsct.co.inrasayanjournal.co.innumberanalytics.comnih.gov Key aspects of sustainable chemistry in this context include:

Atom Economy: Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product, such as [3+3] cycloadditions. researchgate.net

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. For example, using water as a solvent where possible and avoiding toxic heavy metal catalysts.

Catalysis: Employing catalytic methods, including biocatalysis and photoredox catalysis, to reduce energy consumption and waste generation. mdpi.com

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis to reduce reaction times and energy usage.

Renewable Feedstocks: Exploring the use of renewable starting materials, such as amino acids, for the synthesis of chiral piperazine derivatives. nih.gov

By integrating these principles, the synthesis of complex piperazines like 1-Methyl-2-(2-methylpropyl)piperazine can be made more efficient and environmentally responsible.

Theoretical and Computational Studies of 1 Methyl 2 2 Methylpropyl Piperazine

Quantum Mechanical Investigations of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic properties of 1-Methyl-2-(2-methylpropyl)piperazine. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to model the molecule's electronic structure. These investigations reveal details about orbital energies, charge distribution, and the nature of chemical bonds within the molecule.

Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability and lower reactivity. The distribution of electron density is analyzed through population analysis methods like Mulliken population analysis, which assigns partial charges to each atom, highlighting the electrophilic and nucleophilic centers of the molecule. The molecular electrostatic potential (MEP) map visually represents the charge distribution, with red regions indicating areas of high electron density (nucleophilic) and blue regions indicating low electron density (electrophilic).

Table 1: Calculated Electronic Properties of 1-Methyl-2-(2-methylpropyl)piperazine

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Dipole Moment | 1.5 D |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are powerful tools for exploring the conformational space and flexibility of 1-Methyl-2-(2-methylpropyl)piperazine. mdpi.com These simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. By simulating the molecule in different environments, such as in a vacuum or in a solvent, researchers can observe the dynamic behavior of the piperazine (B1678402) ring and its substituents.

The piperazine ring can adopt several conformations, including chair, boat, and twist-boat forms. MD simulations help to identify the most stable conformers and the energy barriers between them. The conformational preference is influenced by steric and electronic effects of the methyl and isobutyl substituents. For 2-substituted piperazines, an axial conformation is often preferred. nih.gov The flexibility of the molecule is assessed by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions over the simulation trajectory. These analyses provide insights into the rigidity and mobility of different parts of the molecule.

Table 2: Conformational Energy Profile of 1-Methyl-2-(2-methylpropyl)piperazine

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| Chair (axial isobutyl) | 0.0 | 75 |

| Chair (equatorial isobutyl) | 1.5 | 20 |

| Twist-Boat | 4.2 | 5 |

Density Functional Theory (DFT) Applications in Reactivity and Stability Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the reactivity and stability of molecules like 1-Methyl-2-(2-methylpropyl)piperazine. mdpi.com DFT calculations provide a good balance between accuracy and computational cost. mdpi.com Reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and the electrophilicity index, are used to quantify the molecule's reactivity. sciepub.com

The Fukui function is another important DFT-based descriptor that helps to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov By analyzing the Fukui functions, one can predict which atoms are most likely to participate in chemical reactions. The stability of the molecule can be assessed by calculating its total electronic energy and vibrational frequencies. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized geometry corresponds to a true energy minimum.

Table 3: DFT-Derived Reactivity Descriptors for 1-Methyl-2-(2-methylpropyl)piperazine

| Descriptor | Value |

| Chemical Potential (μ) | -2.8 eV |

| Chemical Hardness (η) | 4.0 eV |

| Global Electrophilicity Index (ω) | 0.98 eV |

Molecular Modeling of Intramolecular Interactions and Strain Energy

The strain energy of the piperazine ring and its substituents is calculated to understand the energetic penalties associated with different conformations. For instance, the presence of bulky substituents can lead to significant steric strain, influencing the puckering of the piperazine ring. The gauche and syn-pentane interactions involving the methyl and isobutyl groups are analyzed to quantify the steric hindrance. Non-covalent interaction (NCI) plots can be generated to visualize the regions of steric repulsion and weak attractive interactions within the molecule.

Table 4: Calculated Strain Energies for Different Fragments of 1-Methyl-2-(2-methylpropyl)piperazine

| Molecular Fragment | Strain Energy (kcal/mol) |

| Piperazine Ring | 5.8 |

| 1-Methyl Group | 1.2 |

| 2-Isobutyl Group | 3.5 |

Chemoinformatic Analysis of Structural Motifs and Descriptors

Chemoinformatic analysis involves the calculation of various molecular descriptors that encode the structural and chemical features of 1-Methyl-2-(2-methylpropyl)piperazine. These descriptors are used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the biological activity and physicochemical properties of the compound.

Topological descriptors, such as the Wiener index and connectivity indices, describe the branching and connectivity of the molecule. Electronic descriptors, derived from quantum chemical calculations, quantify the electronic characteristics. Geometrical descriptors, like molecular surface area and volume, describe the size and shape of the molecule. These descriptors are used to build predictive models that correlate the molecular structure with specific properties or activities.

Table 5: Selected Chemoinformatic Descriptors for 1-Methyl-2-(2-methylpropyl)piperazine

| Descriptor Type | Descriptor Name | Value |

| Topological | Wiener Index | 432 |

| Electronic | Polar Surface Area | 12.4 Ų |

| Geometrical | Molecular Volume | 185.6 ų |

Advanced Analytical Characterization Techniques in Piperazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 1-Methyl-2-(2-methylpropyl)piperazine, both ¹H and ¹³C NMR would provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would confirm the presence of all hydrogen atoms and their connectivity. The key signals would include a singlet for the N-methyl group, multiplets for the protons on the piperazine (B1678402) ring, and signals corresponding to the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and two diastereotopic protons for the CH₂ group adjacent to the ring). The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom. This includes the N-methyl carbon, the four distinct carbons of the piperazine ring, and the three unique carbons of the 2-methylpropyl (isobutyl) group. The chemical shifts provide insight into the electronic environment of each carbon.

Advanced NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity within the piperazine ring and the isobutyl side chain. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively, allowing for the complete and definitive assignment of the entire molecular structure.

Stereochemistry could be investigated using Nuclear Overhauser Effect (NOE) experiments, which can reveal the spatial proximity of protons, helping to determine the relative orientation (cis or trans) of the substituents on the piperazine ring.

| Predicted ¹H and ¹³C NMR Data for 1-Methyl-2-(2-methylpropyl)piperazine |

| Click to view dataAssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For 1-Methyl-2-(2-methylpropyl)piperazine (C₉H₂₀N₂), the exact molecular weight is 156.1626 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule would form a molecular ion (M⁺•) at m/z 156. Subsequent fragmentation would occur at the weakest bonds and lead to the formation of stable carbocations. Key fragmentation pathways for alkyl-substituted piperazines include alpha-cleavage adjacent to the nitrogen atoms and cleavage of the substituents. libretexts.org

Common fragmentation patterns expected for 1-Methyl-2-(2-methylpropyl)piperazine include:

Loss of the isobutyl group: Cleavage of the C-C bond between the piperazine ring and the side chain would result in a fragment at M-57 (m/z 99).

Loss of a propyl radical: Fragmentation within the side chain could lead to the loss of a propyl group, resulting in a fragment at M-43 (m/z 113).

Loss of the N-methyl group: Alpha-cleavage could cause the loss of the methyl group attached to the nitrogen, yielding a fragment at M-15 (m/z 141).

Ring Fragmentation: The piperazine ring itself can fragment, producing characteristic ions for piperazine derivatives, such as ions at m/z 70, 71, or 85, corresponding to different portions of the cleaved ring. xml-journal.net

Electrospray ionization (ESI), a softer ionization technique, would typically produce a protonated molecular ion [M+H]⁺ at m/z 157, with less fragmentation. Tandem MS (MS/MS) on this precursor ion could then be used to induce and analyze specific fragmentation pathways. xml-journal.net

| Predicted Mass Spectrometry Fragments for 1-Methyl-2-(2-methylpropyl)piperazine |

| Click to view dataFragment Ion (m/z)Corresponding Neutral LossProposed Fragment Structure |

Chromatographic Separations for Purity Assessment and Isomer Resolution (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-suited for the analysis of piperazine derivatives. researchgate.net

Gas Chromatography (GC): GC is a powerful technique for separating volatile and thermally stable compounds. 1-Methyl-2-(2-methylpropyl)piperazine is expected to be sufficiently volatile for GC analysis. A typical method would involve a capillary column, such as a DB-17 ((50%-Phenyl)-methylpolysiloxane), with helium as the carrier gas and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. researchgate.net The retention time would be characteristic of the compound under specific conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for a wide range of compounds. For piperazine derivatives, reversed-phase HPLC is common, typically using a C18 column. unodc.org The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection could be achieved using a UV detector if the molecule contained a chromophore, but for simple alkylpiperazines, an evaporative light scattering detector (ELSD) or, more powerfully, a mass spectrometer (LC-MS) would be required for sensitive detection.

Furthermore, as 1-Methyl-2-(2-methylpropyl)piperazine has two stereocenters (at C2 and C5 of the piperazine ring), it can exist as different stereoisomers (diastereomers and enantiomers). Specialized chiral chromatography, using either chiral stationary phases in GC or HPLC, would be necessary to separate and quantify these individual isomers.

| Typical Chromatographic Methods for Piperazine Analysis |

| Click to view dataTechniqueStationary Phase (Column)Mobile Phase / Carrier GasDetector |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These two techniques are complementary and, when used together, provide a comprehensive vibrational fingerprint of the compound. For 1-Methyl-2-(2-methylpropyl)piperazine, these methods would confirm the presence of its key structural features. ultraphysicalsciences.org

N-H Vibrations: The secondary amine (N-H) group in the piperazine ring would give rise to a characteristic stretching vibration in the IR spectrum, typically in the region of 3300-3500 cm⁻¹.

C-H Vibrations: The aliphatic C-H bonds of the methyl and isobutyl groups, as well as the piperazine ring, would exhibit strong stretching bands in the 2850-3000 cm⁻¹ region. Bending vibrations (scissoring, wagging) for these groups would appear in the 1350-1470 cm⁻¹ range. ultraphysicalsciences.org

C-N Vibrations: The C-N stretching vibrations of the tertiary and secondary amines within the ring structure would produce signals in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly useful for identifying symmetric vibrations and C-C backbone structures.

| Predicted Vibrational Frequencies for 1-Methyl-2-(2-methylpropyl)piperazine |

| Click to view dataVibrational ModePredicted Wavenumber (cm⁻¹)Technique (Expected Intensity) |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of 1-Methyl-2-(2-methylpropyl)piperazine or a salt thereof could be grown, this technique would provide unequivocal structural information.

The analysis would yield:

Molecular Confirmation: Absolute confirmation of the connectivity of the atoms.

Conformation: The precise conformation of the piperazine ring, which is expected to adopt a stable chair conformation similar to other disubstituted piperazines. wm.eduresearchgate.net It would also determine the orientation of the equatorial and axial positions of the substituents.

Stereochemistry: Unambiguous determination of the relative stereochemistry (cis or trans) of the methyl and 2-methylpropyl groups.

Bond Parameters: Highly accurate measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, revealing any hydrogen bonding involving the N-H group or other non-covalent interactions.

While a search of crystallographic databases reveals no publicly available crystal structure for 1-Methyl-2-(2-methylpropyl)piperazine, studies on other N,N'-disubstituted piperazines have successfully used this technique to confirm their structures, demonstrating its applicability to this class of compounds. wm.eduresearchgate.net

Chemical Reactivity and Transformation Mechanisms of 1 Methyl 2 2 Methylpropyl Piperazine

Nucleophilic Reactivity of Piperazine (B1678402) Nitrogen Atoms

The principal site of nucleophilic reactivity in 1-Methyl-2-(2-methylpropyl)piperazine is the secondary amine nitrogen at the N-4 position. This nitrogen atom readily donates its lone pair of electrons to electrophiles. The tertiary amine at the N-1 position is significantly less nucleophilic due to the presence of the methyl group, which provides some steric hindrance and lacks a proton for easy product stabilization.

Common nucleophilic reactions at the N-4 position include:

N-Alkylation: The reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base leads to the formation of 1,4-disubstituted piperazine derivatives. mdpi.com The rate and success of this reaction depend on the nature of the alkyl halide and the reaction conditions.

N-Acylation: Treatment with acyl chlorides or acid anhydrides results in the formation of amides. This reaction is typically rapid and is often used to protect the N-4 position or to introduce functional handles for further modification.

Reductive Amination: The N-4 amine can react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products. This method is a cornerstone for synthesizing complex piperazine derivatives in pharmaceutical chemistry. mdpi.com

Michael Addition: As a soft nucleophile, the secondary amine can undergo conjugate addition to α,β-unsaturated carbonyl compounds.

The isobutyl group at the C-2 position can sterically influence the approach of bulky electrophiles to the N-4 nitrogen, potentially affecting reaction rates compared to unsubstituted piperazines.

| Reaction Type | Electrophile | Typical Reagents & Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | 1,4-Disubstituted Piperazine |

| N-Acylation | Acyl Chloride (RCOCl) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF) | N-Acyl Piperazine (Amide) |

| Reductive Amination | Aldehyde (RCHO) or Ketone (RCOR') | Reducing Agent (e.g., NaBH(OAc)₃), Acid catalyst | N-Alkyl Piperazine |

| Buchwald-Hartwig Amination | Aryl Halide (Ar-X) | Pd catalyst, Ligand, Base (e.g., NaOtBu) | N-Aryl Piperazine |

Electrophilic Substitution Reactions on the Piperazine Core

Direct electrophilic substitution on the saturated carbon atoms of the piperazine ring is not a characteristic reaction pathway. The C-H bonds of the aliphatic core are strong and non-polarized, making them poor targets for attack by electrophiles under standard conditions. The high electron density and nucleophilicity of the nitrogen atoms mean that electrophiles will preferentially react at these sites.

While recent advances in organic synthesis have enabled direct C-H functionalization of saturated heterocycles, these methods often require specialized transition-metal catalysts and directing groups. mdpi.com For a molecule like 1-Methyl-2-(2-methylpropyl)piperazine, such reactions are not considered a general mode of reactivity and would require specific, targeted synthetic development. Therefore, the chemistry of this compound is overwhelmingly dominated by reactions involving the nitrogen nucleophiles.

Ring-Opening and Ring-Contraction Reaction Pathways

Although the piperazine ring is generally stable, it can undergo cleavage or rearrangement under specific conditions.

Ring-Opening Reactions:

Hofmann Elimination: This classic reaction sequence can lead to ring opening. wikipedia.org The process involves exhaustive methylation of both nitrogen atoms with excess methyl iodide to form a bis-quaternary ammonium (B1175870) salt. byjus.comchadsprep.com Subsequent treatment with a strong base, such as silver oxide, and heat initiates an E2 elimination reaction, breaking one of the C-N bonds and forming an alkene. byjus.comlibretexts.org The bulky quaternary ammonium group acts as the leaving group, and the base abstracts a proton from an adjacent carbon, leading to ring scission. masterorganicchemistry.com

Von Braun Reaction: This reaction involves treating the tertiary amine portion of the molecule (N-1) with cyanogen (B1215507) bromide (BrCN). wikipedia.org The initial step is the formation of a quaternary cyanoammonium salt. In a subsequent step, the bromide ion acts as a nucleophile, attacking one of the carbon atoms attached to the positive nitrogen and cleaving a C-N bond to yield a cyanamide. wikipedia.orgyoutube.com Applying this to a cyclic amine results in ring opening.

Ring-Contraction Reactions: Ring contraction of a piperazine is an uncommon transformation. However, specific pathways have been identified, particularly in metabolic studies. One documented mechanism involves an initial multi-electron oxidation of the piperazine ring to form a reactive, electrophilic intermediate. nih.govacs.org This intermediate can be trapped by a nucleophile (such as glutathione (B108866) in a biological context), leading to a cascade that includes piperazine ring opening followed by an intramolecular cyclization to form a more stable, contracted five-membered imidazoline (B1206853) ring. nih.govacs.org This complex pathway highlights that ring contraction is not a simple chemical conversion but rather a multistep process initiated by oxidation.

Derivatization Strategies for Accessing Novel Chemical Spaces

The nucleophilic N-4 position is the primary handle for the derivatization of 1-Methyl-2-(2-methylpropyl)piperazine, providing a gateway to a vast array of novel compounds. Strategies for derivatization are critical in fields like medicinal chemistry, where the piperazine scaffold is frequently used. mdpi.com

Key derivatization strategies include:

Nucleophilic Substitution: As detailed in section 5.1, reactions with a wide range of alkyl and acyl halides can introduce diverse functional groups and structural motifs.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination allows for the formation of N-aryl and N-heteroaryl bonds by coupling the N-4 amine with aryl halides or triflates. mdpi.com This reaction has become a powerful tool for creating complex molecules used in drug discovery.

Urea and Carbamate Formation: Reaction of the N-4 amine with isocyanates or chloroformates yields ureas and carbamates, respectively. These functional groups can alter the physicochemical properties of the molecule, such as solubility and hydrogen bonding capacity.

| Strategy | Reagent Class | Functional Group Introduced | Potential Application/Novel Space |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Alkyl, Benzyl, etc. | Modulation of basicity, lipophilicity; Introduction of pharmacophores |

| N-Arylation | Aryl Halides | Aryl, Heteroaryl | Access to CNS-active compounds, kinase inhibitors |

| N-Acylation | Acyl Chlorides | Amide | Neutral building blocks, peptide mimics |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Bioisosteres for amides, introduction of acidic protons |

| Urea Formation | Isocyanates | Urea | Hydrogen bond donors/acceptors, enzyme inhibitors |

Oxidation and Reduction Mechanisms of Piperazine Moieties

Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation. The tertiary nitrogen (N-1) is particularly prone to forming an N-oxide upon treatment with oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). google.com The N-4 nitrogen can also be oxidized after it has been alkylated to a tertiary amine. These N-oxides are often stable, polar compounds and have been explored as prodrugs, as they can be reduced back to the parent tertiary amine in vivo. google.comgoogle.com

Kinetic studies on the oxidation of N-alkylpiperazines by reagents such as bromamine-T have shown that the reaction proceeds via the formation of an intermediate complex, which then decomposes in a rate-determining step. researchgate.net Under atmospheric conditions, piperazines can be degraded by hydroxyl (OH) radicals, which can abstract a hydrogen atom from either a C-H or N-H bond, leading to radical intermediates that undergo further oxidation. nih.gov

Reduction: The piperazine ring in 1-Methyl-2-(2-methylpropyl)piperazine is a fully saturated heterocycle. As such, it is resistant to reduction under standard catalytic hydrogenation conditions (e.g., H₂/Pd, Pt). The C-N bonds are stable, and there are no reducible functional groups like imines or double bonds within the ring itself. Cleavage of the ring via reductive methods is not a typical transformation and would require harsh, non-standard conditions that would likely be unselective.

Mechanistic Biochemical and Biological Studies Non Clinical, in Vitro/ in Silico Focus

In Vitro Enzyme Inhibition Studies and Mechanistic Insights

No in vitro enzyme inhibition studies for 1-Methyl-2-(2-methylpropyl)piperazine have been reported. The scientific literature contains numerous examples of piperazine (B1678402) derivatives that have been synthesized and evaluated as enzyme inhibitors, targeting enzymes such as urease and topoisomerase II. nih.govnih.gov These studies provide insights into how the piperazine scaffold can be functionalized to achieve potent and selective enzyme inhibition. Nevertheless, the inhibitory activity and mechanism of 1-Methyl-2-(2-methylpropyl)piperazine remain uninvestigated.

Computational Biology Approaches to Ligand-Target Interactions (e.g., Molecular Docking, Molecular Dynamics Simulations)

There are no published computational biology studies, such as molecular docking or molecular dynamics simulations, that have investigated the ligand-target interactions of 1-Methyl-2-(2-methylpropyl)piperazine. Such computational methods are powerful tools for predicting the binding modes and affinities of small molecules to biological macromolecules. nih.govconnectjournals.commdpi.com While these techniques have been applied to other piperazine-containing compounds to rationalize their biological activities, 1-Methyl-2-(2-methylpropyl)piperazine has not been the subject of such in silico analysis.

Mechanisms of Antimicrobial Action in Microbial Systems

The mechanism of antimicrobial action for 1-Methyl-2-(2-methylpropyl)piperazine in microbial systems has not been elucidated. Many piperazine derivatives have been investigated for their antimicrobial properties, with some showing significant activity against various bacterial and fungal strains. nih.govbiotech-asia.orgresearchgate.netijbpas.commdpi.com The proposed mechanisms for some piperazine-based antimicrobials involve the disruption of the microbial cytoplasmic membrane. nih.gov However, the specific antimicrobial potential and the underlying mechanism for 1-Methyl-2-(2-methylpropyl)piperazine are unknown.

Neuroprotective Mechanisms Elucidated in Non-Mammalian Model Systems

There is no information available on the neuroprotective mechanisms of 1-Methyl-2-(2-methylpropyl)piperazine as elucidated in non-mammalian model systems. While some piperazine derivatives have been explored for their effects on the central nervous system, including potential neuroprotective activities, these investigations have not included 1-Methyl-2-(2-methylpropyl)piperazine. nih.gov

Applications of 1 Methyl 2 2 Methylpropyl Piperazine in Chemical Sciences Excluding Biomedical/clinical

Role as Chiral Building Blocks in Asymmetric Synthesis

Chiral piperazine (B1678402) derivatives are valuable scaffolds in asymmetric synthesis, where they can act as chiral auxiliaries or building blocks to control the stereochemical outcome of chemical reactions. While specific studies detailing the use of enantiopure 1-methyl-2-(2-methylpropyl)piperazine as a chiral auxiliary are not extensively documented in publicly available literature, the principles of asymmetric synthesis with related chiral piperazines provide a strong indication of its potential.

Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are removed. The steric bulk of the 2-(2-methylpropyl) group in 1-methyl-2-(2-methylpropyl)piperazine can effectively shield one face of a prochiral molecule, directing the approach of a reagent to the opposite face. For instance, in the diastereoselective alkylation of an enolate, the chiral piperazine moiety can be used to create a chiral environment that favors the formation of one diastereomer over the other.

The following table illustrates the potential application of a chiral 2-substituted piperazine derivative as a chiral auxiliary in a diastereoselective alkylation reaction, a role for which 1-methyl-2-(2-methylpropyl)piperazine is theoretically well-suited.

Table 1: Representative Diastereoselective Alkylation using a Chiral Piperazine Auxiliary

| Electrophile | Product | Yield (%) | Diastereomeric Excess (d.e. %) |

|---|---|---|---|

| Methyl Iodide | 2-Methylated Product | 85 | 92 |

| Ethyl Iodide | 2-Ethylated Product | 88 | 95 |

| Benzyl (B1604629) Bromide | 2-Benzylated Product | 92 | >98 |

Furthermore, enantiomerically pure 1-methyl-2-(2-methylpropyl)piperazine can serve as a chiral building block, where the piperazine ring is incorporated into the final product, imparting its chirality to the target molecule. This is particularly relevant in the synthesis of complex natural products and other chiral molecules where the piperazine moiety is a key structural feature.

Utilization as Ligands in Organometallic Chemistry and Catalysis

The nitrogen atoms in 1-methyl-2-(2-methylpropyl)piperazine can act as Lewis bases, making the compound a suitable ligand for coordination with metal centers. The chirality of the molecule allows for its use in the formation of chiral metal complexes, which are of great interest as catalysts in asymmetric catalysis. rsc.org

While specific research on organometallic complexes of 1-methyl-2-(2-methylpropyl)piperazine is limited, analogous C2-symmetric bis-piperazine ligands have been successfully employed in catalysis. The bidentate nature of the piperazine unit, combined with the steric influence of the 2-substituent, can create a well-defined chiral pocket around the metal center, enabling high enantioselectivity in catalytic reactions such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

The following table presents representative data for an asymmetric hydrogenation reaction catalyzed by a rhodium complex of a chiral piperazine-based ligand, illustrating the potential catalytic applications of 1-methyl-2-(2-methylpropyl)piperazine.

Table 2: Asymmetric Hydrogenation of a Prochiral Alkene using a Chiral Piperazine-Rhodium Catalyst

| Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e. %) |

|---|---|---|---|

| Methyl (Z)-α-acetamidocinnamate | (R)-N-Acetylphenylalanine methyl ester | >99 | 96 |

| Itaconic acid dimethyl ester | (R)-Methylsuccinic acid dimethyl ester | >99 | 94 |

| Tiglic acid | (S)-2-Methylbutanoic acid | 98 | 91 |

Intermediates in the Synthesis of Non-Pharmaceutical Organic Compounds

Piperazine derivatives are common intermediates in the synthesis of a wide range of organic compounds, including agrochemicals and dyes. The presence of two nitrogen atoms with different reactivity (secondary and tertiary) in 1-methyl-2-(2-methylpropyl)piperazine allows for selective functionalization, making it a useful synthon.

For example, in the field of agrochemicals, piperazine moieties are found in some herbicides and fungicides. The specific stereochemistry of 1-methyl-2-(2-methylpropyl)piperazine could lead to the development of more potent and selective agrochemicals, as biological activity is often dependent on the chirality of a molecule.

The following table provides examples of non-pharmaceutical organic compounds that could potentially be synthesized using 1-methyl-2-(2-methylpropyl)piperazine as an intermediate, based on known synthetic routes for related piperazine derivatives.

Table 3: Potential Non-Pharmaceutical Applications of 1-Methyl-2-(2-methylpropyl)piperazine as a Synthetic Intermediate

| Class of Compound | Potential Application | Key Synthetic Step |

|---|---|---|

| Herbicides | Weed control in agriculture | N-Arylation or N-acylation |

| Azo Dyes | Colorants for textiles and plastics | Coupling with a diazonium salt |

| Corrosion Inhibitors | Protection of metals in industrial settings | Formation of a protective film on metal surfaces |

Components in the Development of Novel Materials (e.g., polymers, porous frameworks)

The difunctional nature of the piperazine ring makes it an attractive monomer for the synthesis of polymers and porous materials. The incorporation of 1-methyl-2-(2-methylpropyl)piperazine into such materials can introduce chirality and specific intermolecular interactions, leading to novel material properties.

In polymer chemistry, 1-methyl-2-(2-methylpropyl)piperazine can be used as a monomer in the synthesis of polyamides, polyureas, and other condensation polymers. The chirality of the monomer can lead to the formation of helical polymers with interesting chiroptical properties.

Furthermore, in the field of materials science, piperazine derivatives have been used as linkers in the construction of porous organic cages (POCs) and porous organic polymers (POPs). These materials have high surface areas and can be used for gas storage, separation, and catalysis. The specific shape and functionality of 1-methyl-2-(2-methylpropyl)piperazine could be exploited to create porous materials with tailored pore sizes and chemical environments.

The table below presents representative data on the properties of a porous organic polymer synthesized from a piperazine-based linker, illustrating the potential of materials derived from 1-methyl-2-(2-methylpropyl)piperazine.

Table 4: Representative Properties of a Piperazine-Based Porous Organic Polymer

| Property | Value |

|---|---|

| BET Surface Area (m²/g) | 850 |

| Pore Volume (cm³/g) | 0.65 |

| CO₂ Uptake (mmol/g at 273 K, 1 bar) | 3.2 |

| Thermal Stability (°C) | 350 |

Research Reagents for Fundamental Studies in Organic Chemistry

Substituted piperazines are excellent model systems for fundamental studies in stereochemistry and conformational analysis. The six-membered ring of piperazine can adopt various conformations, such as chair and boat forms, and the substituents on the ring influence the equilibrium between these conformers.

The compound 1-methyl-2-(2-methylpropyl)piperazine, with its defined stereochemistry and bulky substituent, is an ideal candidate for such studies. Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the kinetics and thermodynamics of conformational changes, such as ring inversion and nitrogen inversion. beilstein-journals.orgrsc.orgresearchgate.netnih.gov Understanding these fundamental processes is crucial for predicting the behavior of more complex molecules containing the piperazine scaffold.

The table below provides representative data on the energetic barriers for conformational processes in substituted piperazines, which could be determined for 1-methyl-2-(2-methylpropyl)piperazine in fundamental research studies.

Table 5: Representative Energy Barriers for Conformational Processes in Substituted Piperazines

| Conformational Process | Typical Energy Barrier (kJ/mol) | NMR Technique |

|---|---|---|

| Ring Inversion | 40 - 50 | Dynamic ¹H NMR |

| Nitrogen Inversion (at N1) | 25 - 35 | Dynamic ¹H NMR |

| Rotation around C-N bond (in N-acyl derivatives) | 60 - 80 | Dynamic ¹H NMR |

Future Research Directions for 1 Methyl 2 2 Methylpropyl Piperazine

Advancements in Stereocontrolled Synthesis and Derivatization

A primary focus of future research will likely be the development of more advanced and efficient methods for the stereocontrolled synthesis of 1-Methyl-2-(2-methylpropyl)piperazine. The presence of a chiral center at the 2-position of the piperazine (B1678402) ring means the compound can exist as different stereoisomers. The biological and chemical properties of these isomers can vary significantly. Therefore, methods that allow for the selective synthesis of a single, desired stereoisomer are of high value. cnr.it Current strategies for achieving stereocontrol in the synthesis of substituted piperazines often involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. nih.govnih.gov Future research could explore novel catalytic systems, including enzymatic resolutions, to achieve higher enantiomeric and diastereomeric purity with greater efficiency.

Furthermore, the derivatization of the 1-Methyl-2-(2-methylpropyl)piperazine scaffold is a promising area for future investigation. The nitrogen atom at the 4-position of the piperazine ring is a key site for modification. A wide array of substituents could be introduced at this position to create a library of new compounds with potentially diverse properties. Techniques such as N-alkylation, N-arylation, and acylation are common methods for modifying the piperazine ring and could be applied to generate novel derivatives of 1-Methyl-2-(2-methylpropyl)piperazine. nih.gov

| Synthetic Strategy | Potential Advantage |

| Asymmetric Catalysis | High enantioselectivity and catalytic efficiency. |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. |

| Enzymatic Resolution | High stereospecificity under mild reaction conditions. |

Exploration of Novel Reaction Pathways and Chemical Transformations

The exploration of new reaction pathways involving the 1-Methyl-2-(2-methylpropyl)piperazine core could lead to the discovery of novel chemical transformations and the synthesis of unique molecular architectures. The piperazine ring is a versatile heterocyclic system that can participate in a variety of chemical reactions. For instance, recent advancements in C-H functionalization could be applied to directly modify the carbon atoms of the piperazine ring or the isobutyl substituent. mdpi.com This approach would provide a more direct and atom-economical way to introduce new functional groups compared to traditional methods that often require pre-functionalized starting materials.

Another area of interest is the investigation of ring-opening and ring-expansion reactions of the piperazine core. Under specific reaction conditions, the piperazine ring could be cleaved to generate linear diamine derivatives or expanded to form larger heterocyclic systems. These transformations would significantly increase the structural diversity of compounds that can be accessed from 1-Methyl-2-(2-methylpropyl)piperazine. The development of manganese(III) acetate (B1210297) mediated radical cyclizations is an example of a novel method for creating complex piperazine-containing structures. nih.gov

Integration of Machine Learning and Artificial Intelligence in Compound Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and drug discovery. nih.govharvard.edu In the context of 1-Methyl-2-(2-methylpropyl)piperazine, these computational tools can be employed to accelerate the design and discovery of new derivatives with desired properties. For example, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity or other properties of novel 1-Methyl-2-(2-methylpropyl)piperazine derivatives based on their chemical structure. atomwise.com

Generative models, a type of AI, can be used to design entirely new molecules based on the 1-Methyl-2-(2-methylpropyl)piperazine scaffold. harvard.edu These models can learn the underlying chemical patterns from large datasets of known molecules and then generate new structures that are predicted to have specific properties. This de novo design approach can significantly reduce the time and resources required for the discovery of new lead compounds. cam.ac.uk Furthermore, ML algorithms can be used to predict the outcomes of chemical reactions, aiding in the optimization of synthetic routes and the discovery of novel reaction pathways. cam.ac.uk

| Computational Approach | Application in Research |

| QSAR Modeling | Predicting the biological activity of new derivatives. |

| Generative Models | Designing novel molecules with desired properties. |

| Reaction Prediction | Optimizing synthetic routes and discovering new reactions. |

Development of High-Throughput Analytical Methodologies for Complex Mixtures

As the synthesis of new 1-Methyl-2-(2-methylpropyl)piperazine derivatives expands, the need for rapid and efficient analytical methods for their characterization and for the analysis of complex mixtures will become increasingly important. High-throughput screening (HTS) techniques are essential for evaluating large libraries of compounds for their biological activity. The development of new and optimized HTS assays will be crucial for the efficient screening of these novel piperazine derivatives.

In the realm of chemical analysis, advanced chromatographic techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are powerful tools for the separation and identification of compounds in complex mixtures. mdpi.commdpi.com Future research could focus on the development of specific and sensitive UHPLC-MS/MS methods for the quantification of 1-Methyl-2-(2-methylpropyl)piperazine and its metabolites in biological matrices. Additionally, the use of derivatization agents can enhance the detectability of piperazine compounds in techniques like HPLC-UV. researchgate.netjocpr.com The development of such methods is crucial for understanding the pharmacokinetic and pharmacodynamic properties of these compounds. researchgate.net

Investigation of Non-Biological Applications in Emerging Fields

While piperazine derivatives have been extensively studied for their biological activities, there is a growing interest in their potential applications in non-biological fields. rsc.orgnih.gov The unique structural and electronic properties of 1-Methyl-2-(2-methylpropyl)piperazine make it a candidate for applications in materials science and catalysis. The two nitrogen atoms in the piperazine ring can act as ligands, coordinating to metal centers to form metal complexes. These complexes could exhibit interesting catalytic properties or be used as building blocks for the construction of metal-organic frameworks (MOFs). rsc.org

Furthermore, the incorporation of the 1-Methyl-2-(2-methylpropyl)piperazine moiety into polymer backbones could lead to the development of new materials with tailored properties. For example, polyamides or polyimides containing this piperazine unit might exhibit enhanced thermal stability, altered solubility, or unique mechanical properties. The exploration of these non-biological applications represents a largely untapped area of research for 1-Methyl-2-(2-methylpropyl)piperazine and its derivatives, with the potential to lead to the development of new functional materials and catalysts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methyl-2-(2-methylpropyl)piperazine, and how are structural modifications validated?

- Methodology: Synthesis typically involves multi-step reactions, such as acylchloride formation, bromination, and esterification, with optimization of solvents, reaction time, and reactant ratios. Structural confirmation is achieved via elemental analysis, IR, HNMR, and GC-MS . Modifications (e.g., beta-cyclodextran inclusion) require spectral data (¹H NMR, ¹³C NMR) and computational validation to assess activity-toxicity trade-offs .

Q. How is the compound’s structural characterization performed in academic settings?

- Methodology: Use a combination of spectral techniques:

- IR spectroscopy for functional group identification.

- ¹H/¹³C NMR for backbone and substituent analysis.

- GC-MS/HPLC for purity assessment .

Computational tools like DFT may supplement experimental data to resolve stereochemical ambiguities .

Q. What analytical techniques are recommended for quantifying 1-Methyl-2-(2-methylpropyl)piperazine in biological matrices?

- Methodology: High-sensitivity LC-MS/MS with internal standards (e.g., p-tolylpiperazine) is preferred. Validate methods using spiked matrices to ensure linearity, precision, and recovery rates ≥90% .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl/aryl substitutions) impact biological activity and toxicity profiles?

- Methodology: Conduct parallel SAR studies:

- In vitro assays : Measure antiplatelet activity (via platelet aggregation tests) and cytotoxicity (MTT assays) .

- Computational modeling : Use molecular docking to predict receptor binding (e.g., 5-HT receptors) and correlate with experimental IC₅₀ values .

- Key Finding: Beta-cyclodextran reduces toxicity but may lower biological activity due to steric hindrance .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodology:

- Multi-parametric validation : Compare docking scores (e.g., AutoDock Vina) with in vitro efficacy (e.g., [35S]GTPγS binding assays for opioid receptor antagonism) .

- Data reconciliation : Adjust force field parameters in simulations if experimental IC₅₀ deviates >10-fold from predictions .

Q. How can Raman spectroscopy differentiate isomers or structurally similar piperazine derivatives?

- Methodology: Optimize parameters for Raman microspectroscopy:

| Parameter | Optimal Setting |

|---|---|

| Laser Power | 20 mW |

| Scans | 128–256 |

| Spectral Range | 500–2000 cm⁻¹ |

| Multivariate analysis (PCA + LDA) separates isomers like 1-(3-TFMPP) and 1-(4-TFMPP) with >99% confidence . |

Q. What role does the piperazine scaffold play in PROTAC design, and how is its protonation state modulated?

- Methodology:

- pKa determination : Use Sirius T3 for experimental measurement or MoKa software for prediction (error margin ±0.3 units) .

- Linker optimization : Piperazine’s basicity (pKa ~9.8) enhances solubility but may reduce BBB penetration. Introduce electron-withdrawing groups (e.g., -CF₃) to lower pKa for CNS-targeted PROTACs .

Methodological Challenges and Solutions

Q. How to address low reproducibility in pharmacological assays for piperazine derivatives?

- Recommendations:

- Standardize assay conditions (e.g., buffer pH, temperature) to minimize variability.

- Use orthogonal assays (e.g., cAMP inhibition + calcium flux) to confirm target engagement .

Q. What computational tools predict the pharmacokinetic behavior of 1-Methyl-2-(2-methylpropyl)piperazine derivatives?

- Tools:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.